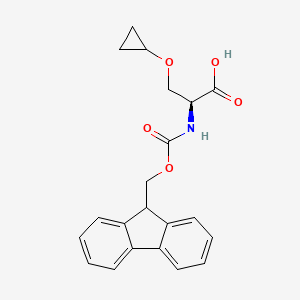

N-Fmoc-O-cyclopropyl-L-serine

Description

N-Fmoc-O-cyclopropyl-L-serine is a specialized amino acid derivative used in peptide synthesis and medicinal chemistry. Its structure consists of L-serine modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a cyclopropyl ether moiety at the hydroxyl side chain. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The cyclopropyl substituent introduces steric and electronic effects that influence solubility, conformational stability, and resistance to enzymatic degradation.

Properties

Molecular Formula |

C21H21NO5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2S)-3-cyclopropyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C21H21NO5/c23-20(24)19(12-26-13-9-10-13)22-21(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

InChI Key |

YZOLZOMUINBHMM-IBGZPJMESA-N |

Isomeric SMILES |

C1CC1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclopropyl Modification: The hydroxyl group of serine is modified to a cyclopropyl group through a series of reactions involving cyclopropanation.

Industrial Production Methods: The industrial production of N-Fmoc-O-cyclopropyl-L-serine involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques where the compound is anchored to a resin and subjected to sequential addition of amino acids .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Fmoc-O-cyclopropyl-L-serine can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Piperidine in DMF for Fmoc deprotection.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Deprotected serine derivatives.

Substitution: Various substituted serine derivatives.

Scientific Research Applications

Chemistry: N-Fmoc-O-cyclopropyl-L-serine is widely used in peptide synthesis as a building block due to its stability and ease of deprotection. It is also used in the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of serine residues in proteins .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool in medicinal chemistry .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .

Mechanism of Action

The mechanism of action of N-Fmoc-O-cyclopropyl-L-serine involves its incorporation into peptides during synthesis. The Fmoc group protects the amine group during the synthesis process and is removed under basic conditions to reveal the free amine group, allowing for further peptide elongation . The cyclopropyl group provides steric hindrance, influencing the conformation and reactivity of the peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-O-cyclopropyl-L-serine with six related Fmoc-protected serine derivatives, highlighting key structural and physicochemical properties:

*Theoretical values for this compound are estimated based on structural analogs.

Key Comparative Insights

Steric Effects :

- The cyclopropyl group offers moderate steric hindrance compared to bulkier substituents like tert-butyl (383.43 g/mol) or cyclohexylmethyl (449.54 g/mol). This balance may enhance peptide chain flexibility while retaining resistance to proteolysis .

- N-Fmoc-N,O-dimethyl-L-serine (355.38 g/mol) introduces dual methylation, reducing polarity and increasing lipid solubility for membrane-penetrating peptides .

Stability and Deprotection: Cyclopropyl ethers are generally stable under acidic and basic conditions, unlike acid-labile silyl ethers (e.g., O-tert-butyldimethylsilyl derivatives) . Fmoc removal with piperidine is unaffected by the O-cyclopropyl group, whereas glycosylated derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-Fmoc serine) require selective deprotection steps .

Synthetic Utility :

- O-tert-butyl and O-cyclopropyl groups are orthogonal to Fmoc, enabling sequential deprotection in complex peptide architectures .

- Ethyl and methyl ethers (e.g., N-Fmoc-O-ethyl-L-serine) are cost-effective for high-throughput synthesis but offer less steric control .

Biological Relevance :

- Cyclohexylmethyl and glycosylated derivatives enhance peptide hydrophobicity or carbohydrate interactions, respectively, for targeting specific receptors .

Notes

Cyclopropyl ethers may require tailored synthetic protocols, such as optimized coupling agents (e.g., EDC.HCl) or cyclopropanation reagents .

Commercial availability varies: O-tert-butyl and O-ethyl derivatives are widely accessible (e.g., Thermo Scientific, ), while cyclopropyl variants may necessitate custom synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.